tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate typically involves a multi-step process. One common method includes the cyclization of an indene derivative with a piperidine derivative under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran. The reaction mixture is usually heated to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
- Tert-Butyl 2,6-Dioxopiperidin-3-ylcarbamate
- 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine
- tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate
Comparison: tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is unique due to its spiro linkage, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable intermediate in organic synthesis. Its structural complexity also allows for diverse functionalization, broadening its applicability in various research fields.
Properties
IUPAC Name |
tert-butyl 2',3-dioxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-17(2,3)23-16(22)19-9-8-18(11-15(19)21)10-14(20)12-6-4-5-7-13(12)18/h4-7H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQVVXGQJSGBCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC(=O)C3=CC=CC=C32)CC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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